molecular formula C7H3BrFNO B3092802 3-Bromo-5-fluoro-4-hydroxybenzonitrile CAS No. 1235841-38-9

3-Bromo-5-fluoro-4-hydroxybenzonitrile

Cat. No.: B3092802
CAS No.: 1235841-38-9
M. Wt: 216.01 g/mol
InChI Key: NFKJFNKASNIOKU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the bromination and fluorination of hydroxybenzonitrile derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding ketones and alcohols .

Scientific Research Applications

3-Bromo-5-fluoro-4-hydroxybenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine, fluorine, and hydroxyl groups allows it to engage in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzonitrile
  • 3-Bromo-4-fluoro-2-hydroxybenzonitrile
  • 4-Fluoro-3-hydroxybenzonitrile

Comparison: Compared to these similar compounds, 3-Bromo-5-fluoro-4-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-bromo-5-fluoro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJFNKASNIOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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